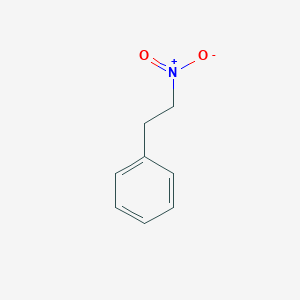
(2-Nitroethyl)benzene
Cat. No. B025157
Key on ui cas rn:
6125-24-2
M. Wt: 151.16 g/mol
InChI Key: XAWCLWKTUKMCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08105567B2
Procedure details


In a 500 mL two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel, NaBH4 (5.33 g, 0.140 mol) was suspended in 1,4-dioxane/ethanol (100 mL/30 ml). ≈-Nitrostyrene (3, 10.0 g, 67.0 mmol) in 1,4-dioxane (100 mL) was added dropwise to the solution over 45 minutes, keeping the temperature below 30° C. A fine slurry formed during the addition. After the addition the reaction mixture was stirred overnight, then ice/water (125 mL) was added, and a 50% solution of acetic acid was added to neutralize excess NaBH4; the clear solution was then concentrated in vacuo and the residue was dissolved in water and extracted twice with CH2Cl2. The organic phase was washed with water (2×30 mL) and brine (1×30 mL), dried (Na2SO4), filtered and evaporated in vacuo obtaining 4 (8.40 g, 83%) as yellow oil. ESI-MS: 152 (MH+) (Calc. for C8H9NO2: 151).


[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Three

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
1,4-dioxane ethanol
Quantity
100 mL
Type
solvent
Reaction Step Six


Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[N+:3]([CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:5])=[O:4].C(O)(=O)C>O1CCOCC1.C(O)C.O1CCOCC1>[N+:3]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:5])=[O:4] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Six
|
Name
|
1,4-dioxane ethanol
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1.C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 mL two-necked flask equipped with a thermometer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the solution over 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fine slurry formed during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the clear solution was then concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water (2×30 mL) and brine (1×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])CCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
